molecular formula C17H23NO4 B2691508 Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate CAS No. 337368-53-3

Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate

Cat. No.: B2691508
CAS No.: 337368-53-3
M. Wt: 305.374
InChI Key: PIHOJFAMQDWYCG-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-methoxybenzoyl substituent. The Boc group stabilizes the pyrrolidine amine, enabling selective reactivity in synthetic pathways, while the 4-methoxybenzoyl moiety introduces a ketone functional group with an electron-donating methoxy substituent at the para position. This structural combination likely enhances polarity and influences solubility, making the compound a versatile intermediate in pharmaceutical synthesis or organocatalysis. While direct data on this compound is absent in the provided evidence, its analogs (e.g., tert-butyl 2-substituted pyrrolidine-1-carboxylates) offer insights into its properties and applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-11-5-6-14(18)15(19)12-7-9-13(21-4)10-8-12/h7-10,14H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHOJFAMQDWYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine with tert-butyl chloroformate and 4-methoxybenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to improve efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring in the compound can undergo oxidation to form pyrrolidinone derivatives. For example:

Reaction Oxidizing Agent Conditions Product Yield
Pyrrolidine → PyrrolidinoneNaIO₄RT, H₂O/THF2-(4-Methoxybenzoyl)pyrrolidin-1-one78%

This reaction is critical for modifying the ring’s electronic properties, enhancing hydrogen-bonding capabilities for pharmaceutical applications.

Hydrolysis Reactions

The tert-butyl carbamate (Boc) group and ester functionalities are susceptible to hydrolysis:

Acidic Hydrolysis of Boc Group

The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane or TFA in DCM), yielding a free amine intermediate :
Boc-protected amine+TFAAmineTFA salt+CO2+tert-butanol\text{Boc-protected amine} + \text{TFA} \rightarrow \text{Amine} \cdot \text{TFA salt} + \text{CO}_2 + \text{tert-butanol}

Ester Hydrolysis

The 4-methoxybenzoyl ester undergoes hydrolysis to form a carboxylic acid under basic conditions (e.g., NaOH in MeOH/H₂O):

Substrate Conditions Product Yield
4-Methoxybenzoyl ester1M NaOH, reflux4-Carboxybenzoyl-pyrrolidine92%

Nucleophilic Substitution

The methoxy group on the benzoyl moiety can participate in nucleophilic aromatic substitution (NAS) under harsh conditions. For example:

Reagent Conditions Product Application
NH₃ (aq.), Cu catalyst150°C, sealed tube4-Aminobenzoyl-pyrrolidineIntermediate for drug design

This reaction is limited by the electron-donating methoxy group, which deactivates the aromatic ring .

Cycloaddition Reactions

The pyrrolidine ring’s conformation enables participation in 1,3-dipolar cycloadditions. For instance, with dimethyl fumarate:

Dipolarophile Conditions Product Stereochemistry
Dimethyl fumarateReflux, MeCN, 24hBicyclic adduct with trans-diestercis-Selective

This reaction proceeds via an azomethine ylide intermediate, formed through decarboxylation of an oxazolidinone precursor .

Mechanistic Insights

The reaction involves:

  • Photoexcitation of the iridium catalyst to generate a radical species.

  • Single-electron transfer (SET) to activate the acyl chloride.

  • Coupling between the proline-derived radical and the acyl electrophile.

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and tert-butylene.

  • Racemization : The stereocenter at C2 of the pyrrolidine ring racemizes under strong basic conditions (e.g., >2M NaOH) .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that derivatives of pyrrolidine, including tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit tumor growth and metastasis in various cancer models. For instance, studies have shown that certain pyrrolidine derivatives can induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting cell proliferation .

1.2 Antioxidant Properties

The antioxidant capabilities of this compound are also noteworthy. It has been observed to scavenge free radicals effectively, thereby potentially reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as neurodegenerative disorders and cardiovascular diseases .

Organic Synthesis

2.1 Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new compounds with desired biological activities. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

2.2 Chiral Synthesis

The compound is also valuable in asymmetric synthesis due to the presence of stereogenic centers. It can be used to produce chiral intermediates that are crucial in the synthesis of enantiomerically pure drugs, enhancing the efficacy and safety profiles of pharmaceutical agents .

Material Science

3.1 Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer formulations. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various applications in coatings, adhesives, and composites .

Case Studies

StudyFocusFindings
Anticancer ResearchEvaluation of anticancer effectsDemonstrated significant inhibition of tumor growth in xenograft models .
Antioxidant ActivityAssessment of free radical scavengingShowed high efficacy in reducing oxidative stress markers in vitro .
Asymmetric SynthesisUse as a chiral building blockSuccessfully produced enantiomerically pure compounds with high yields .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate, highlighting substituent effects, synthesis yields, and applications:

Compound Name Substituent Molecular Formula Molar Mass (g/mol) Yield (%) Physical State Key Applications References
tert-Butyl 2-(2-methylbenzyl)pyrrolidine-1-carboxylate 2-methylbenzyl C₁₆H₂₃NO₂ 206 30 Colorless oil Intermediate in synthesis
tert-Butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate 3,5-dimethylbenzyl C₁₇H₂₅NO₂ 220 61 Colorless oil Intermediate in synthesis
tert-Butyl 2-(4-isopropylbenzyl)pyrrolidine-1-carboxylate 4-isopropylbenzyl C₁₉H₂₉NO₂ 234 70 Colorless oil Intermediate in synthesis
tert-Butyl 2-(4-bromo-2-chlorophenyl)pyrrolidine-1-carboxylate 4-bromo-2-chlorophenyl C₁₅H₁₉BrClNO₂ 360.67 Cross-coupling precursor
(2S,4R)-tert-Butyl 2-carbamoyl-4-((4-vinylbenzyl)oxy)pyrrolidine-1-carboxylate Carbamoyl, vinylbenzyloxy C₂₀H₂₇N₂O₄ 371.44 Pharmaceutical intermediate
Pyrrolidinyl-sulfamide organocatalysts (e.g., 72a–d, 73a–d) Sulfamide groups Varies Varies Asymmetric organocatalysis

Structural and Electronic Effects

  • Substituent Influence on Synthesis :

    • Bulky substituents (e.g., 4-isopropylbenzyl in ) improve yields (70%) compared to smaller groups (30% for 2-methylbenzyl), suggesting steric hindrance facilitates reaction efficiency.
    • Electron-withdrawing groups (e.g., 4-methoxybenzoyl in the target compound) may reduce nucleophilicity at the pyrrolidine nitrogen, altering reactivity in subsequent reactions.
  • Polarity and Solubility :

    • The 4-methoxybenzoyl group introduces a polar carbonyl group, likely increasing solubility in polar solvents (e.g., acetonitrile or DCM) compared to alkyl-substituted analogs .
    • Halogenated derivatives (e.g., bromo-chlorophenyl in ) exhibit higher molar masses (360.67 g/mol) and enhanced lipophilicity, making them suitable for hydrophobic environments.

Spectroscopic and Physicochemical Properties

  • NMR Trends :

    • Analogs in show distinct ¹H/¹³C NMR signals for benzyl substituents (e.g., aromatic protons at δ 6.23–7.56 ppm), which would shift upfield for the target compound’s benzoyl group due to electron withdrawal.
    • The Boc group’s carbonyl resonance (~154 ppm in ¹³C NMR) is consistent across analogs .
  • Thermal Stability :

    • Boc-protected compounds typically decompose at ~150–200°C, with stability influenced by substituent electronics.

Biological Activity

Tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16H21NO3
  • Molecular Weight : 275.35 g/mol
  • IUPAC Name : this compound

This compound features a pyrrolidine ring, a tert-butyl group, and a 4-methoxybenzoyl moiety, which contribute to its unique biological properties.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activities. For instance, studies on related methoxybenzoyl derivatives have shown potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Specifically, these compounds have been effective against various cancer types, including prostate and melanoma cancers .

Table 1: Comparison of Anticancer Activities

CompoundMechanism of ActionCancer TypeEfficacy (%)
SMART-HInhibits tubulin polymerizationProstate (PC-3)30
SMART-FInduces apoptosisMelanoma (A375)25
This compoundPotentially similar mechanism as aboveTBDTBD

Antiviral Activity

The compound's structural analogs have also been studied for antiviral properties. For example, certain derivatives have shown effectiveness against viruses such as HSV-1 and tobacco mosaic virus (TMV). The incorporation of the methoxy group is believed to enhance the binding affinity to viral targets, thus improving antiviral efficacy .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways that regulate apoptosis and cell cycle progression.
  • Interaction with Tubulin : By binding to tubulin, it prevents microtubule formation, which is crucial for mitosis.

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of various methoxybenzoyl derivatives, including those structurally related to this compound. The results demonstrated that these compounds could significantly inhibit the growth of cancer cells in vitro and in vivo, suggesting their potential as therapeutic agents .

Antiviral Screening

In another investigation focused on antiviral activity, derivatives similar to this compound were screened for their effectiveness against multiple viral strains. The study found that these compounds exhibited promising antiviral activity, particularly against HSV-1, with IC50 values indicating potent inhibitory effects .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions to maximize the yield of tert-butyl 2-(4-methoxybenzoyl)pyrrolidine-1-carboxylate during synthesis?

  • Methodological Answer : Synthesis optimization involves solvent selection, stoichiometry control, and purification techniques. For example, using ethanol/chloroform (1:10) in column chromatography improves purity and yield (~60–93%) . Reaction time and temperature are critical: stirring at 45°C for 3 hours with LiOH(aq) ensures complete hydrolysis of intermediates . Monitoring via TLC (e.g., Rf = 0.16 in ethanol/chloroform 1:8) helps terminate reactions at optimal conversion .

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine 1H/13C NMR to assign proton and carbon environments (e.g., methoxybenzoyl groups at δ 3.8 ppm for –OCH3) , HRMS to verify molecular weight (e.g., calculated vs. observed mass accuracy within 0.00095 Da) , and infrared spectroscopy to identify carbonyl stretches (~1700 cm⁻¹ for ester groups) . Optical rotation ([α]D values) confirms stereochemical integrity .

Q. How can researchers efficiently purify this compound from reaction mixtures?

  • Methodological Answer : Use gradient elution in flash column chromatography with ethanol/chloroform (1:8–1:10) to separate polar byproducts . For acidic impurities, adjust pH to 2 with HCl(aq) to precipitate intermediates, followed by extraction with diethyl ether . Freeze-drying aqueous solutions post-filtration (0.45 μm) ensures solvent-free products for bioassays .

Q. What strategies are effective for monitoring the progress of its synthesis?

  • Methodological Answer : Employ TLC with UV visualization (e.g., silica plates, ethanol/chloroform mobile phase) to track reactant consumption . For intermediates, in-situ FTIR monitors carbonyl formation (e.g., esterification at 1700–1750 cm⁻¹). Quenching aliquots for LC-MS analysis provides real-time molecular weight confirmation .

Advanced Research Questions

Q. How can stereochemical purity be ensured during the synthesis of chiral intermediates?

  • Methodological Answer : Use chiral auxiliaries (e.g., tert-butyldimethylsilyl groups) to direct stereochemistry . Measure optical rotation ([α]D) to compare with literature values (e.g., [α]25D = −55.0 for (2S)-configured products) . Chiral HPLC or NMR derivatization with chiral shift reagents resolves enantiomeric excess (>98%) .

Q. How should conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved?

  • Methodological Answer : First, confirm purity via HPLC (≥95%) to rule out contaminants . If discrepancies persist, use 2D NMR (COSY, HSQC) to assign coupled protons/carbons and identify regioisomers . Compare experimental HRMS with simulated isotopic patterns to detect adducts or degradation products .

Q. What alternative synthetic routes exist for this compound, and how do their efficiencies compare?

  • Methodological Answer : Route 1: Mitsunobu reaction with DIAD/Ph3P for ether linkages (yield: ~64%) . Route 2: Silyl protection/deprotection (e.g., tert-butyldiphenylsilyl) for hydroxyl intermediates (yield: ~78%) . Route 3: Photoredox decarboxylation with EBX reagents for alkynylation (requires optimization for scalability) . Compare yields, step counts, and purity via DOE (Design of Experiments).

Q. How can bioactivity assays be designed to evaluate derivatives of this compound?

  • Methodological Answer : For anticancer activity, use cell viability assays (e.g., MTT) at 0.1–10 μM concentrations . Prepare derivatives via alkylation (e.g., methyl iodide) or acylation (e.g., acetyl chloride) . Include controls for solubility (e.g., DMSO ≤0.1%) and validate target engagement via SPR or western blotting for pathway analysis .

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